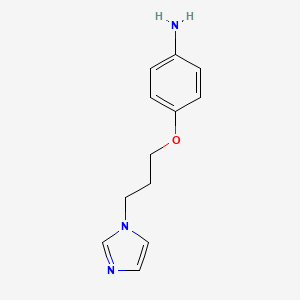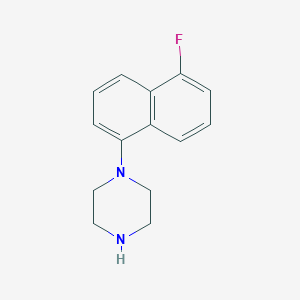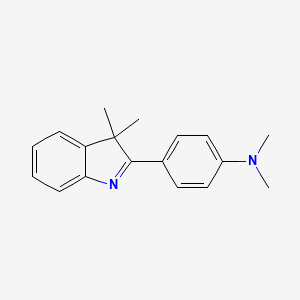
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.3648 . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline typically involves the reaction of 3,3-dimethylindole with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst such as silver acetate in the presence of a solvent like 1,2-dichloroethane . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce N-alkylated or N-acylated indole derivatives .
科学的研究の応用
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: Another indole derivative with similar structural features but different functional groups.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
6-(3,3-Dimethyl-3H-indol-2-yl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: A compound with a similar indole core but different substituents.
Uniqueness
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the indole core with dimethylaniline, which imparts distinct chemical and biological properties.
特性
CAS番号 |
4203-57-0 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
4-(3,3-dimethylindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3 |
InChIキー |
WGCJWYJPIPHHAE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


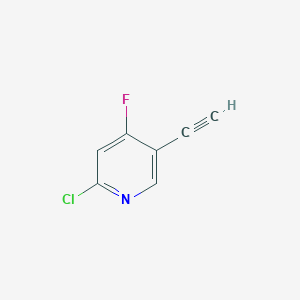
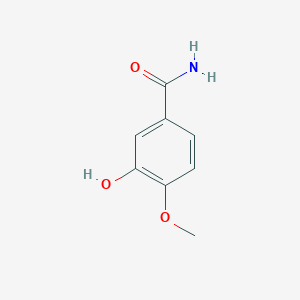
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

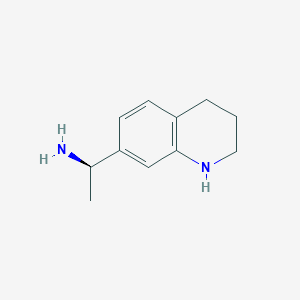
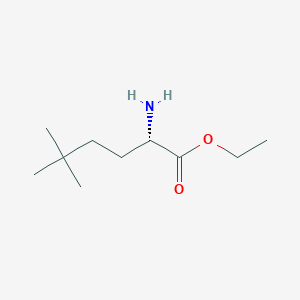
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
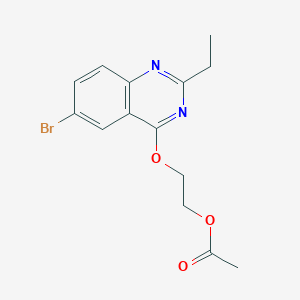
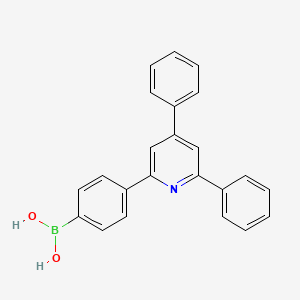


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
